molecular formula C16H18N4S B7735046 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone CAS No. 1332462-93-7

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B7735046
CAS No.: 1332462-93-7
M. Wt: 298.4 g/mol
InChI Key: HBLLYJOWYYMLSE-SFQUDFHCSA-N
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Description

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C16H18N4S. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is a derivative of 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide, combining the properties of both parent compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, employing advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

    Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.

    Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the thiosemicarbazone group.

Common Reagents and Conditions

    Condensation: Typically involves ethanol as a solvent and reflux conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with primary amines results in Schiff bases, while oxidation may yield various oxidized derivatives.

Scientific Research Applications

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of azo-azomethine dyes and molecular adducts.

    Biology: Employed in biochemical assays to detect the presence of specific functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone
  • 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone
  • 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone

Uniqueness

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and reactivity, while the thiosemicarbazone moiety provides additional sites for interaction with biological targets .

Properties

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLLYJOWYYMLSE-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22043-39-6, 1332462-93-7
Record name 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022043396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332462937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC213888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(DIMETHYLAMINO)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVB4PQC2TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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